Silk Dyeing Affinity: Quantified Enhancement of C.I. Acid Red 138 Versus C.I. Acid Red 1
A comparative dyeing study demonstrated that the presence of a long alkyl chain in the molecular structure of an acid dye directly enhances its affinity for silk fibers. By comparing C.I. Acid Red 138 (which contains a dodecyl group) with C.I. Acid Red 1 (a structural analog lacking the alkyl chain), the study revealed a quantifiable increase in binding affinity [1]. The introduction of the alkyl group into the dye structure resulted in an increase in dye affinity of approximately 0.90 kcal/mol, a difference attributed to the contribution of nonpolar Van der Waals forces [1].
| Evidence Dimension | Dye Affinity (Standard Affinity) |
|---|---|
| Target Compound Data | Affinity increased by ~0.90 kcal/mol relative to analog lacking alkyl chain |
| Comparator Or Baseline | C.I. Acid Red 1 (alkyl chain absent) |
| Quantified Difference | +0.90 kcal/mol |
| Conditions | Adsorption isotherm study on silk fibers; Langmuir-type isotherm model applied |
Why This Matters
For procurement in textile applications, the quantified +0.90 kcal/mol affinity gain for C.I. Acid Red 138 over alkyl-free analogs directly translates to higher dye uptake and superior exhaustion on silk, reducing dyebath waste and enabling more robust medium-to-deep shade formulations.
- [1] Sekido, M., Iijima, T., & Karasawa, M. (1987). Dyeing of silk with acid dyes including a long chain alkyl group. Journal of Sericultural Science of Japan, 56(2), 116-119. View Source
